3-Benzoyl dopamine 3-Benzoyl dopamine
Brand Name: Vulcanchem
CAS No.: 119304-28-8
VCID: VC20802310
InChI: InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2
SMILES: C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

3-Benzoyl dopamine

CAS No.: 119304-28-8

Cat. No.: VC20802310

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

3-Benzoyl dopamine - 119304-28-8

Specification

CAS No. 119304-28-8
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name [5-(2-aminoethyl)-2-hydroxyphenyl] benzoate
Standard InChI InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2
Standard InChI Key WQJBDEHULKUMKX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-Benzoyl dopamine is formally known as [5-(2-aminoethyl)-2-hydroxyphenyl] benzoate, reflecting its chemical structure wherein a benzoyl group is esterified to one of the hydroxyl groups of dopamine . The molecule maintains the ethylamine side chain characteristic of dopamine while incorporating the benzoyl modification.

Physical and Chemical Properties

3-Benzoyl dopamine possesses distinct physical and chemical properties that differentiate it from dopamine. The compound is characterized by the following parameters:

PropertyValue
CAS Number119304-28-8
Molecular FormulaC₁₅H₁₅NO₃
Molecular Weight257.28 g/mol
Density1.238 g/cm³
Boiling Point412.3°C at 760 mmHg
Melting PointNot Available
Flash Point203.1°C
LogP2.81290
Polar Surface Area (PSA)72.55000
Vapor Pressure2.2 × 10⁻⁷ mmHg at 25°C
Index of Refraction1.618

The compound exhibits a higher lipophilicity (LogP = 2.81) compared to dopamine, which suggests enhanced membrane permeability . This property could potentially influence the compound's ability to cross biological barriers, including the blood-brain barrier, which is crucial for compounds targeting central nervous system receptors.

Comparison with Dopamine and Related Compounds

3-Benzoyl dopamine differs from dopamine primarily in its chemical structure, where one of the hydroxyl groups in the catechol moiety is modified with a benzoyl group. This modification significantly alters the physicochemical properties of the molecule compared to dopamine.

Dopamine itself functions as a neurotransmitter that interacts with dopamine receptors (D₁-D₅) and plays crucial roles in various neurological processes. The dopaminergic system is implicated in motor control, reward processing, and cognitive functions. Modifications to the dopamine structure, such as benzoylation, can potentially alter the compound's ability to interact with dopamine receptors and transporters .

While specific data on 3-Benzoyl dopamine's receptor binding profile is limited in the provided search results, research on other dopamine derivatives indicates that structural modifications can significantly impact binding affinity and selectivity for different dopamine receptor subtypes. For instance, some benzamide derivatives have shown selectivity for D₃ and D₄ receptors over D₂ receptors, as evidenced in research on (S)-N-(3-pyrrolidinyl)benzamide derivatives .

Research Methodologies

Pharmacological Evaluation

Evaluation of dopamine derivatives typically involves receptor binding assays to determine affinity and selectivity for different receptor subtypes. For instance, research on benzamide derivatives included evaluation of binding affinity for cloned dopamine D₂, D₃, and D₄ receptors . Functional assays may also be employed to assess the compound's agonist or antagonist activity at specific receptors.

Behavioral studies in animal models, such as the apomorphine-induced climbing behavior test in mice, can provide insights into the potential antipsychotic activity of dopamine receptor ligands . Additionally, microdialysis experiments can be used to measure changes in extracellular levels of neurotransmitters following administration of the compound of interest .

Future Research Directions

Research on 3-Benzoyl dopamine could be expanded in several directions to better understand its pharmacological properties and potential applications:

  • Detailed receptor binding studies to determine the compound's affinity and selectivity for different dopamine receptor subtypes (D₁-D₅).

  • Functional assays to characterize the compound's agonist/antagonist profile at dopamine receptors.

  • Pharmacokinetic studies to evaluate parameters such as absorption, distribution, metabolism, and excretion.

  • Behavioral studies in animal models to assess potential therapeutic effects in conditions involving dopaminergic dysfunction.

  • Structural modifications to optimize pharmacological properties and develop structure-activity relationships.

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